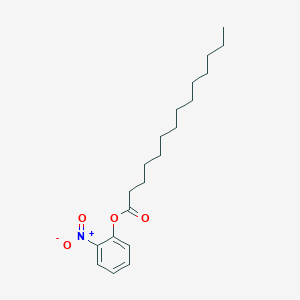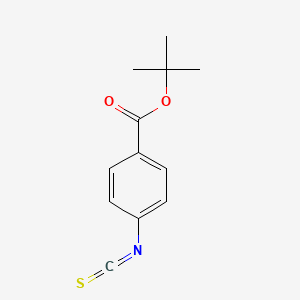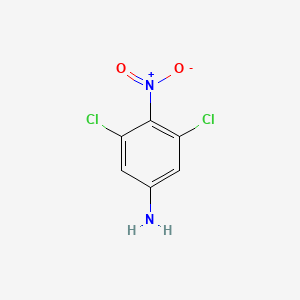
3,5-Dichloro-4-nitroaniline
Vue d'ensemble
Description
3,5-Dichloro-4-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It is a chlorinated nitroaromatic compound that has garnered considerable attention due to its widespread usage in various fields such as agriculture, pharmaceuticals, and dyes . This compound is known for its distinctive chemical properties and its role as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-nitroaniline can be synthesized through several methods. One common approach involves the chlorination of 4-nitroaniline in a liquid–liquid microflow system. This method achieves high conversion and selectivity under optimized reaction conditions . Another method involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid by adding separate streams of the starting materials and a chlorinating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors and catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas dissolved in 1,2-dichloroethane is used for chlorination reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.
Major Products Formed
Amines: Reduction of the nitro group yields corresponding amines.
Chlorinated Derivatives: Chlorination reactions produce various chlorinated derivatives of the compound.
Applications De Recherche Scientifique
3,5-Dichloro-4-nitroaniline is used in several scientific research applications:
Mécanisme D'action
The mechanism by which 3,5-Dichloro-4-nitroaniline exerts its effects involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chlorinated aromatic ring can also engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the chlorine substituents.
2,5-Dichloro-4-nitroaniline: Another chlorinated nitroaniline with different substitution patterns.
3,5-Dichloroaniline: Lacks the nitro group, making it less reactive in certain types of reactions.
Uniqueness
3,5-Dichloro-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both nitro and chloro groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various synthetic processes .
Propriétés
IUPAC Name |
3,5-dichloro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDUHJWERVIMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396359 | |
| Record name | 3,5-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59992-52-8 | |
| Record name | 3,5-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


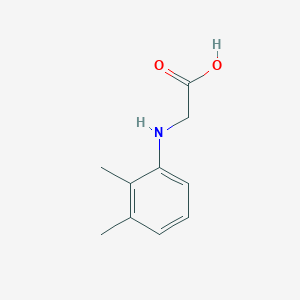

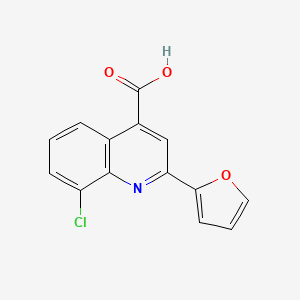
![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)



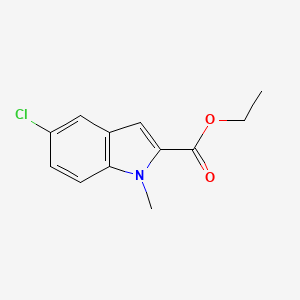
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine](/img/structure/B1609023.png)
![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)


